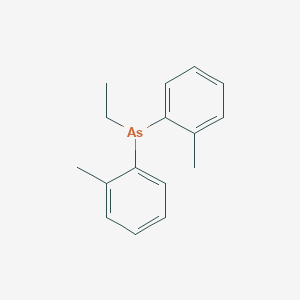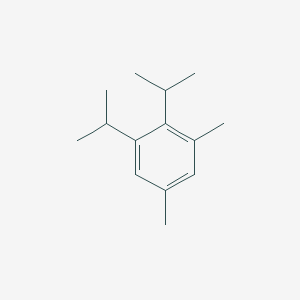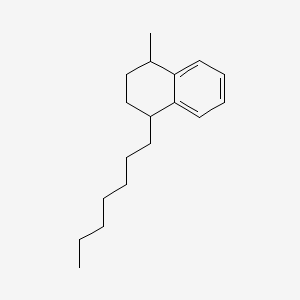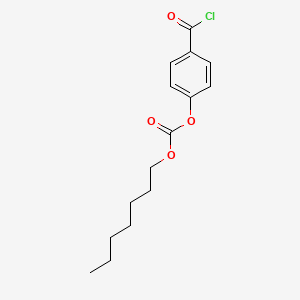![molecular formula C17H14Cl2N2O B14625425 1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole CAS No. 58041-82-0](/img/structure/B14625425.png)
1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dichlorophenyl group and an imidazole ring, which are known for their significant biological and chemical properties. Imidazole derivatives are widely studied due to their broad range of applications in medicinal chemistry, particularly for their antifungal, antibacterial, and anticancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole typically involves the reaction of 2,4-dichlorophenylmethanol with 2-(chloromethyl)phenol in the presence of a base, followed by cyclization with imidazole. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Applications De Recherche Scientifique
1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketoconazole: An antifungal agent with a similar imidazole structure.
Miconazole: Another antifungal compound with a related chemical structure.
Clotrimazole: A widely used antifungal agent with structural similarities.
Uniqueness
1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dichlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Propriétés
Numéro CAS |
58041-82-0 |
|---|---|
Formule moléculaire |
C17H14Cl2N2O |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
1-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]imidazole |
InChI |
InChI=1S/C17H14Cl2N2O/c18-15-6-5-14(16(19)9-15)11-22-17-4-2-1-3-13(17)10-21-8-7-20-12-21/h1-9,12H,10-11H2 |
Clé InChI |
QJXUQQNCEHCWJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=CN=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)

![2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide](/img/structure/B14625355.png)
![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid](/img/structure/B14625356.png)



![[(Butan-2-yl)oxy]acetyl chloride](/img/structure/B14625392.png)



![3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14625405.png)

